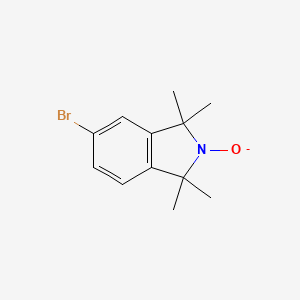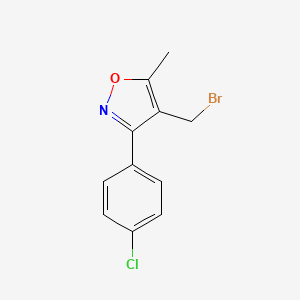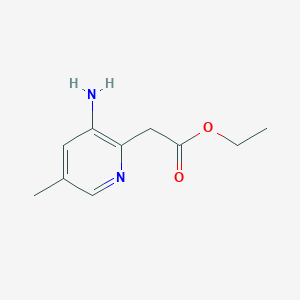![molecular formula C15H22BNO3Si B1378093 {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid CAS No. 1486485-32-8](/img/structure/B1378093.png)
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid
Overview
Description
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid is a chemical compound with the molecular formula C15H22BNO3Si and a molecular weight of 303.24 g/mol . This compound is notable for its unique structure, which includes a quinoline ring substituted with a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group. It is used in various scientific research applications due to its versatile reactivity and stability.
Preparation Methods
The synthesis of {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the quinoline ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or N-methylimidazole.
Formation of the Boronic Acid Group: The protected quinoline derivative is then subjected to borylation using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Chemical Reactions Analysis
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as dimethylformamide or tetrahydrofuran . Major products formed from these reactions include boronic esters, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific molecules. The quinoline ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid can be compared with other boronic acid derivatives and silyl-protected compounds:
Boronic Acid Derivatives: Similar compounds include phenylboronic acid, 4-bromophenylboronic acid, and 2-thienylboronic acid.
Silyl-Protected Compounds: Similar compounds include tert-butyldimethylsilyl-protected alcohols and phenols.
The uniqueness of this compound lies in its combination of a boronic acid group and a silyl-protected hydroxyl group on a quinoline ring, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
[8-[tert-butyl(dimethyl)silyl]oxyquinolin-7-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3Si/c1-15(2,3)21(4,5)20-14-12(16(18)19)9-8-11-7-6-10-17-13(11)14/h6-10,18-19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOQSWUGJPCVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=CC=N2)C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


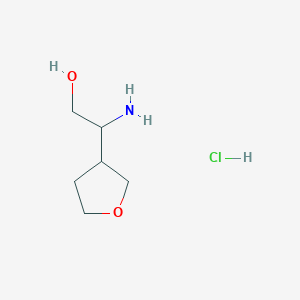
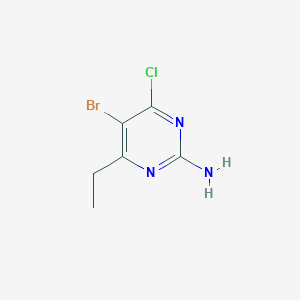
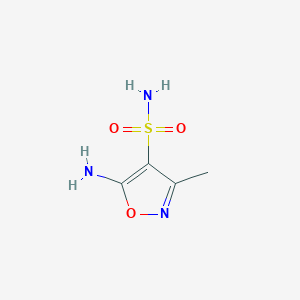


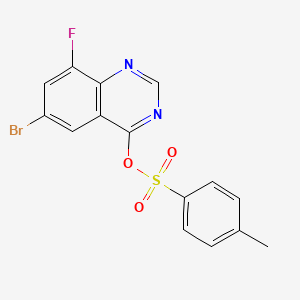
![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)
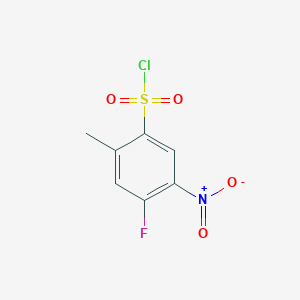
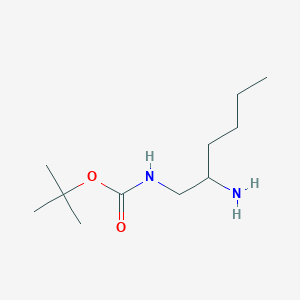

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)
